Introduction: Unveiling a Versatile Heterocyclic Building Block
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2-Bromo-3-nitropyridin-4-ol
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic design of molecular building blocks is paramount. 2-Bromo-3-nitropyridin-4-ol is a highly functionalized pyridine derivative poised as a valuable intermediate for constructing complex molecular architectures. The pyridine core, a privileged scaffold in medicinal chemistry, is adorned with three distinct functional groups: a bromine atom, a nitro group, and a hydroxyl group. This trifunctional arrangement offers a rich platform for a diverse array of chemical transformations. The electron-withdrawing nature of the nitro group and the pyridine nitrogen significantly influences the reactivity of the ring, particularly activating the bromine atom for nucleophilic substitution reactions.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It will delineate the core physicochemical properties of 2-Bromo-3-nitropyridin-4-ol, explore its synthetic landscape, discuss its reactivity and potential applications, and provide essential handling and safety protocols. While this specific molecule is not as extensively documented as some of its isomers, by analyzing related structures, we can provide field-proven insights into its potential as a key component in the synthesis of novel therapeutics and advanced materials.
Part 1: Core Physicochemical & Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. 2-Bromo-3-nitropyridin-4-ol is a solid compound whose structural attributes suggest significant potential in synthetic applications.
Key Properties Summary
| Property | Value | Source(s) |
| Molecular Weight | 218.994 g/mol | [1][2][3] |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][3] |
| CAS Number | 99035-23-1 | [3] |
| IUPAC Name | 2-bromo-3-nitropyridin-4-ol | |
| Synonyms | 2-Bromo-3-nitropyridin-4(1H)-one, 2-Bromo-4-hydroxy-3-nitropyridine | [3] |
| Canonical SMILES | C1=C(C(=NC=C1[O-])Br)O | |
| InChI Key | PFVGRSGRDMHUOP-UHFFFAOYSA-N | [3] |
Molecular Structure Visualization
The spatial arrangement of the bromo, nitro, and hydroxyl groups on the pyridine ring dictates the molecule's reactivity.
Caption: 2D structure of 2-Bromo-3-nitropyridin-4-ol.
Part 2: Synthetic Pathways and Mechanistic Considerations
Conceptual Synthetic Workflow
The most plausible synthetic route would involve the regioselective nitration of a 2-bromopyridin-4-ol precursor. The hydroxyl group is an activating group, while the bromine is a deactivating group; both are ortho-, para-directing. The challenge lies in controlling the nitration to favor substitution at the C3 position over the C5 position.
Experimental Protocol (Conceptual)
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Precursor Preparation: Begin with 2-Bromopyridin-4-ol as the starting material.
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Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the 2-Bromopyridin-4-ol in concentrated sulfuric acid. This step protonates the pyridine nitrogen, further deactivating the ring, and prepares the substrate for nitration.
-
Nitrating Agent: Cool the sulfuric acid solution to 0-5°C using an ice-salt bath. Slowly, and in a dropwise manner, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid).
-
Causality: The use of a mixed acid generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-deficient nature of the pyridine ring.[4] Maintaining a low temperature is critical to control the exothermic reaction and to maximize regioselectivity, minimizing the formation of undesired isomers and byproducts.[6]
-
-
Reaction Monitoring: Allow the reaction to stir at a low temperature for a designated period (e.g., 2-4 hours). The progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This quenches the reaction and precipitates the product. Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) to a neutral pH.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold water to remove any residual acids and salts. For high-purity material, recrystallization from a suitable solvent system (e.g., ethanol/water) or purification via column chromatography would be necessary.
Caption: Conceptual workflow for the synthesis of 2-Bromo-3-nitropyridin-4-ol.
Part 3: Reactivity and Applications in Drug Development & Materials Science
The synthetic utility of 2-Bromo-3-nitropyridin-4-ol stems from the orthogonal reactivity of its three functional groups. This allows for sequential and selective modifications, making it a powerful intermediate. Related bromo-nitropyridine compounds are widely used as building blocks for pharmaceuticals, agrochemicals, and materials for organic electronics.[7][8][9]
Key Reaction Sites:
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C2-Bromine (Nucleophilic Aromatic Substitution - SₙAr): The bromine atom is activated by the adjacent electron-withdrawing nitro group and the ring nitrogen, making it a good leaving group for SₙAr reactions. This site is susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alkoxides), enabling the introduction of diverse side chains. This reactivity is central to building libraries of compounds in drug discovery.[5]
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C3-Nitro Group (Reduction): The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental, as the resulting 2-bromo-3-aminopyridin-4-ol opens up new avenues for derivatization, such as amide bond formation or cyclization reactions to form fused heterocyclic systems.
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C4-Hydroxyl Group (Derivatization): The hydroxyl group can be alkylated to form ethers or acylated to form esters, providing another handle for modifying the molecule's physicochemical properties, such as solubility and lipophilicity.
Potential Applications:
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Kinase Inhibitor Scaffolds: Substituted aminopyridines are crucial pharmacophores in numerous kinase inhibitors used in oncology.[5][10] 2-Bromo-3-nitropyridin-4-ol serves as a precursor to these scaffolds. Following reduction of the nitro group, the resulting amine and the reactive bromine can be used to construct fused-ring systems, such as pyrazolo[4,3-c]pyridines, which are of significant interest in medicinal chemistry.[10]
-
Agrochemicals: The pyridine ring is a common feature in many pesticides and herbicides. The functional groups on this molecule allow for the synthesis of novel agrochemicals with potentially enhanced efficacy.[7][8]
-
Organic Electronics: Functionalized pyridines are used in the development of materials for organic light-emitting diodes (OLEDs) and other electronic devices.[7][9] The electronic properties of this molecule can be tuned through derivatization, making it a candidate for research in materials science.
Caption: Potential applications derived from 2-Bromo-3-nitropyridin-4-ol.
Part 4: Safety and Handling Protocols
While specific GHS classification and hazard statements for 2-Bromo-3-nitropyridin-4-ol are not widely available, the known hazards of structurally related compounds, such as other bromo-nitropyridines, mandate a cautious approach.[1][3] Compounds in this class are often classified as irritants.[11][12]
Self-Validating Safety System:
-
Engineering Controls: All handling of this compound, especially in its solid, powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[3] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Handling Precautions: Avoid contact with skin and eyes.[3] Avoid the formation of dust and aerosols.[3] Do not ingest. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
2-Bromo-3-nitropyridin-4-ol represents a synthetically versatile, though under-documented, chemical intermediate. Its molecular weight of 218.994 g/mol and trifunctional nature provide a robust platform for the synthesis of diverse and complex molecules.[1][2][3] By leveraging established chemical principles, this compound can be effectively utilized as a key building block in the development of novel kinase inhibitors, advanced agrochemicals, and functional organic materials. Adherence to rigorous safety protocols is essential when working with this and related compounds. This guide provides the foundational knowledge for researchers to unlock the significant potential held within this powerful heterocyclic scaffold.
References
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Title: 2-Bromo-3-nitropyridine | C5H3BrN2O2 | CID 555054 - PubChem Source: PubChem URL: [Link]
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Title: 2-Bromo-3-nitropyridine CAS 19755-53-4 Suppliers, Manufacturers, Factory - Bloom Tech Source: Bloom Tech URL: [Link]
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Title: Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC Source: National Center for Biotechnology Information URL: [Link]
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